molecular formula C26H27N3O B611027 Stat5-IN-2

Stat5-IN-2

Cat. No.: B611027
M. Wt: 397.5 g/mol
InChI Key: BELIZDRKUICBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Stat5-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Stat5-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Common Reagents and Conditions: The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Stat5-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Stat5-IN-2 exerts its effects by directly binding to the SH2 domain of STAT5, thereby preventing its activation, dimerization, and nuclear translocation. This inhibition disrupts STAT5-dependent gene transcription, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of immune responses, cell growth, and survival .

Comparison with Similar Compounds

Stat5-IN-2 is unique in its high selectivity and potency for STAT5 inhibition compared to other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications. This compound stands out due to its efficacy in inhibiting STAT5-dependent pathways and its potential therapeutic applications in hematologic malignancies .

Properties

IUPAC Name

1-[2-(1H-indol-5-yloxy)ethyl]-4,4-dimethyl-6-pyridin-3-yl-2,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O/c1-26(2)10-13-29(14-15-30-22-6-7-24-20(16-22)9-12-28-24)25-8-5-19(17-23(25)26)21-4-3-11-27-18-21/h3-9,11-12,16-18,28H,10,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZDRKUICBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)C3=CN=CC=C3)CCOC4=CC5=C(C=C4)NC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.